1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one
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Overview
Description
1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound has garnered interest due to its potential antimicrobial and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-4,5-dimethoxybenzaldehyde and acetophenone in the presence of a base such as potassium hydroxide (KOH) in an ethanol solvent. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties, showing moderate activity against certain pathogens.
Industry: Utilized in the production of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophilic sites in biological molecules. This interaction can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and pharmacological effects .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 1-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Comparison: 1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of both chloro and dimethoxy substituents on the aromatic ring. This combination can influence its reactivity and biological activity, making it distinct from other chalcone derivatives .
Properties
Molecular Formula |
C11H11ClO3 |
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Molecular Weight |
226.65 g/mol |
IUPAC Name |
1-(3-chloro-4,5-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11ClO3/c1-4-9(13)7-5-8(12)11(15-3)10(6-7)14-2/h4-6H,1H2,2-3H3 |
InChI Key |
OKVRXBRBSKHENZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)C=C)Cl)OC |
Origin of Product |
United States |
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